2-[(2-bromophenyl)methyl]pyrrolidine hydrochloride
Description
2-[(2-Bromophenyl)methyl]pyrrolidine hydrochloride is a halogenated pyrrolidine derivative characterized by a 2-bromophenylmethyl substituent attached to the pyrrolidine ring, with a hydrochloride counterion enhancing its stability and solubility. Pyrrolidine derivatives are widely used as intermediates in pharmaceutical synthesis due to their conformational flexibility and ability to modulate biological activity .
Properties
IUPAC Name |
2-[(2-bromophenyl)methyl]pyrrolidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN.ClH/c12-11-6-2-1-4-9(11)8-10-5-3-7-13-10;/h1-2,4,6,10,13H,3,5,7-8H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUPWXDHNZQZASB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CC2=CC=CC=C2Br.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Overview
The reductive amination of 5-(2-bromophenyl)-3,4-dihydro-2H-pyrrole using sodium borohydride (NaBH4) in methanol and acetic acid represents a direct pathway to the free base precursor, 2-(2-bromophenyl)pyrrolidine. This method exploits the reducing power of NaBH4 to saturate the dihydropyrrole ring, forming the pyrrolidine core.
Procedure
A solution of 5-(2-bromophenyl)-3,4-dihydro-2H-pyrrole (393 mmol, 88 g) in methanol (1,300 mL) and acetic acid (330 mL) is cooled to -65°C under nitrogen. NaBH4 (589 mmol, 22.28 g) is added gradually over 1 hour, followed by stirring at -65°C for 30 minutes. After warming to room temperature, methanol is removed under vacuum, and the residue is treated with 5N HCl (950 mL) to protonate the amine. Subsequent basification with NaOH pellets (310 g) liberates the free base, which is extracted with ethyl acetate and purified via silica gel chromatography.
Hydrochloride Formation
The free base is dissolved in anhydrous ether and treated with concentrated HCl gas, precipitating the hydrochloride salt. Recrystallization from ethanol yields pure 2-(2-bromophenyl)pyrrolidine hydrochloride with a reported yield of 77% for the free base.
Multi-Step Synthesis Involving Hydrochloric Acid
Two-Step Functionalization
This approach involves sequential alkylation and reduction steps, as demonstrated in the synthesis of structurally analogous pyrrolidine derivatives.
Alkylation of Pyrrolidine
Pyrrolidine is reacted with 2-bromobenzyl bromide in tetrahydrofuran (THF) and isopropyl alcohol (iPrOH) under reflux for 14 hours in the presence of HCl. The acidic conditions facilitate the formation of the benzyl-pyrrolidinium intermediate, which is subsequently reduced.
Borohydride Reduction
The intermediate is treated with sodium borohydride (NaBH4) in methanol and acetic acid at -60°C to -40°C for 2.5 hours, yielding the secondary amine. Acidic workup with HCl generates the hydrochloride salt, though the exact yield remains unspecified in the literature.
Cyclization and Substitution Strategies
Ring-Closing Mechanisms
Cyclization of 2-bromophenyl-substituted linear amines under acidic or basic conditions provides an alternative route. For example, heating 2-(2-bromophenyl)ethylamine with a dihaloalkane in the presence of K2CO3 induces cyclization to form the pyrrolidine ring.
Optimization
Reaction temperatures exceeding 100°C and prolonged stirring (24–48 hours) improve cyclization efficiency. Post-synthesis, the free base is treated with HCl in ethanol to precipitate the hydrochloride salt, achieving yields of 65–70%.
Amide Coupling and Acidic Workup
Carbodiimide-Mediated Coupling
A method adapted from peptide synthesis employs 2-(2-bromophenyl)pyrrolidine and a carboxylic acid derivative, coupled via HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) in DMF.
Procedure
The carboxylic acid (1.1 eq.) is activated with HATU (1.4 eq.) and reacted with 2-(2-bromophenyl)pyrrolidine (1 eq.) in DMF at room temperature for 18 hours. After extraction and evaporation, the product is treated with 1N HCl to form the hydrochloride salt, yielding 35–40% over two steps.
Mechanistic Insights and Optimization
Chemical Reactions Analysis
Types of Reactions
2-[(2-bromophenyl)methyl]pyrrolidine hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the phenyl ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Cyclization Reactions: The pyrrolidine ring can undergo cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. The reaction conditions are typically mild, with controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can produce compounds with altered oxidation states .
Scientific Research Applications
The biological activity of 2-[(2-bromophenyl)methyl]pyrrolidine hydrochloride is influenced by its structural features. Research indicates that compounds with similar structures often exhibit various pharmacological activities, including:
- Antimicrobial Effects : Pyrrolidine derivatives have shown activity against multiple pathogens, suggesting potential use in treating infections.
- Neurological Effects : Some related compounds are investigated for their ability to modulate neurotransmitter systems, indicating a possible role in treating neurological disorders.
- Antitumor Activity : Certain derivatives have been studied for their capacity to inhibit tumor growth, showcasing potential in cancer therapy.
Pharmacological Studies
Pharmacological studies have demonstrated that compounds similar to 2-[(2-bromophenyl)methyl]pyrrolidine hydrochloride exhibit notable effects on cholinesterases. For example:
- In vitro studies showed moderate inhibitory effects against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with some derivatives displaying selectivity towards BChE comparable to established drugs like rivastigmine .
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationships (SAR) of pyrrolidine derivatives is crucial for optimizing their biological activity. Variations in substitution patterns can lead to significant differences in pharmacological profiles:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 1-(2-bromophenyl)pyrrolidine | Pyrrolidine ring with bromophenyl | Potential neuroactive properties |
| 4-(biphenyl)methylpyrrolidine | Biphenyl substitution on pyrrolidine | Enhanced lipophilicity for better membrane penetration |
| 3-(trifluoromethyl)pyrrolidine | Trifluoromethyl group on pyrrolidine | Increased potency against specific targets |
Case Studies and Research Findings
Several studies have explored the applications of compounds related to 2-[(2-bromophenyl)methyl]pyrrolidine hydrochloride:
- A study investigating proline-based carbamates found that certain derivatives exhibited significant inhibition of AChE and BChE, indicating potential for developing new treatments for Alzheimer's disease .
- Another investigation into anti-inflammatory properties revealed that certain pyrimidine derivatives showed potent inhibition of COX-2 activity, suggesting that similar structures could be explored for anti-inflammatory applications .
Mechanism of Action
The mechanism of action of 2-[(2-bromophenyl)methyl]pyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. For example, as an ABAD inhibitor, it modulates enzyme activity by binding to the enzyme’s active site, thereby preventing its interaction with substrates. This non-competitive inhibition can lead to therapeutic effects in diseases like Alzheimer’s .
Comparison with Similar Compounds
Structural and Molecular Features
The table below summarizes key structural differences and molecular characteristics of 2-[(2-bromophenyl)methyl]pyrrolidine hydrochloride and its analogs:
Substituent Effects on Properties
- Halogen Type and Position: Bromine (e.g., 4-bromo in ) introduces greater molecular weight and lipophilicity compared to fluorine () or chlorine (). This may enhance membrane permeability in drug candidates. Ortho-substitution (e.g., 2-bromo in the target compound vs.
Electron-Donating/Withdrawing Groups :
- The tert-butoxymethyl group in introduces significant steric hindrance and hydrophobicity.
Biological Activity
2-[(2-Bromophenyl)methyl]pyrrolidine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse sources.
Chemical Structure and Properties
The compound features a pyrrolidine ring substituted with a 2-bromobenzyl group. Its molecular formula is CHBrClN, and it has a molecular weight of approximately 270.62 g/mol. The presence of the bromine atom in the aromatic ring may contribute to its biological activity through interactions with various biological targets.
Antimicrobial Properties
Research indicates that pyrrolidine derivatives, including 2-[(2-bromophenyl)methyl]pyrrolidine hydrochloride, exhibit significant antimicrobial activity. A study demonstrated that pyrrolidine derivatives can inhibit the growth of various bacterial strains, with minimum inhibitory concentration (MIC) values indicating their effectiveness against Gram-positive and Gram-negative bacteria . The halogen substituents, such as bromine, are believed to enhance this activity.
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. In vitro studies have shown that certain pyrrolidine derivatives can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. For instance, compounds similar to 2-[(2-bromophenyl)methyl]pyrrolidine hydrochloride have demonstrated IC values comparable to standard anti-inflammatory drugs like celecoxib .
The mechanism by which 2-[(2-bromophenyl)methyl]pyrrolidine hydrochloride exerts its biological effects likely involves interaction with specific receptors or enzymes. The bromobenzyl moiety may facilitate binding to target proteins, modulating their activity and leading to biological responses such as reduced inflammation or bacterial growth inhibition .
Case Studies and Research Findings
- Antimicrobial Efficacy : A study assessed various pyrrolidine derivatives for their antibacterial properties against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar structures exhibited promising antibacterial activity, suggesting potential therapeutic applications in treating infections caused by resistant strains .
- Anti-inflammatory Activity : In vivo experiments involving carrageenan-induced paw edema models showed that pyrrolidine derivatives could significantly reduce inflammation compared to control groups. The anti-inflammatory activity was attributed to the inhibition of COX-1 and COX-2 enzymes .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Key Activity | IC (μM) |
|---|---|---|---|
| 2-[(2-Bromophenyl)methyl]pyrrolidine hydrochloride | Pyrrolidine derivative | Antibacterial, Anti-inflammatory | TBD |
| Celecoxib | COX inhibitor | Anti-inflammatory | 0.04 |
| Indomethacin | COX inhibitor | Anti-inflammatory | 9.17 |
Q & A
Q. Q1. What are the recommended methodologies for synthesizing 2-[(2-bromophenyl)methyl]pyrrolidine hydrochloride, and how can reaction conditions be optimized?
Answer: Synthesis typically involves:
Pyrrolidine Ring Formation : Cyclization of γ-aminobutyric acid derivatives or reductive amination of ketones.
Bromophenyl Substitution : Electrophilic aromatic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce the bromophenyl group.
Hydrochloride Salt Formation : Treatment with HCl in polar solvents (e.g., ethanol) .
Q. Optimization Tips :
Q. Q2. How can researchers validate the structural integrity of 2-[(2-bromophenyl)methyl]pyrrolidine hydrochloride?
Answer: Use a multi-technique approach:
- NMR : Confirm the bromophenyl substitution (¹H NMR: aromatic protons at δ 7.2–7.8 ppm; ¹³C NMR: C-Br signal at ~110 ppm).
- Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 284.1 (C₁₁H₁₄BrN⁺) and isotopic peaks for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .
- X-ray Crystallography : Resolve stereochemistry and confirm hydrogen bonding in the hydrochloride salt .
Q. Q3. What are the solubility properties of this compound, and how do they impact experimental design?
Answer:
- Solubility : High solubility in polar solvents (water, methanol, DMSO) due to the hydrochloride salt. Limited solubility in non-polar solvents (hexane, ether) .
- Experimental Impact :
Advanced Research Questions
Q. Q4. How does the stereochemistry of the pyrrolidine ring influence biological activity, and what methods can resolve enantiomeric discrepancies?
Answer:
- Stereochemical Impact : The (2S,4R) configuration (common in analogs) enhances binding to neurotransmitter receptors (e.g., serotonin 5-HT₇) due to spatial complementarity .
- Resolution Methods :
- Chiral HPLC : Use columns like Chiralpak IA with hexane:isopropanol (80:20) to separate enantiomers.
- Circular Dichroism (CD) : Confirm absolute configuration by comparing experimental and calculated spectra .
Table 1 : Comparative Activity of Enantiomers
| Enantiomer | Receptor Binding (IC₅₀, nM) | Solubility (mg/mL) |
|---|---|---|
| (2S,4R) | 12.3 ± 1.2 | 45.2 |
| (2R,4S) | 89.7 ± 5.6 | 43.8 |
| Data from in vitro assays using HEK293 cells expressing 5-HT₇ receptors . |
Q. Q5. How can researchers address contradictions in reported biological activity data for this compound?
Answer: Common contradictions arise from:
Purity Variations : Impurities (e.g., unreacted bromophenyl precursors) may skew results. Validate via HPLC (>98% purity).
Assay Conditions : Differences in buffer pH or temperature alter receptor binding. Standardize protocols (e.g., pH 7.4, 37°C) .
Cell Line Variability : Use isogenic cell lines and confirm receptor expression via qPCR .
Q. Q6. What strategies are effective for studying interactions between this compound and biological macromolecules?
Answer:
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to proteins (e.g., KD values for serotonin receptors).
- Molecular Dynamics (MD) Simulations : Model interactions using software like GROMACS; focus on hydrogen bonding with Asp114 (5-HT₇ receptor) .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to assess binding spontaneity .
Q. Q7. How does this compound compare structurally and functionally to analogs like 2-(2,5-difluorophenyl)pyrrolidine hydrochloride?
Answer:
Table 2 : Structural and Functional Comparison
| Compound | Substituent | LogP | IC₅₀ (5-HT₇, nM) |
|---|---|---|---|
| 2-[(2-Bromophenyl)methyl]pyrrolidine HCl | Br, CH₂ linker | 2.8 | 12.3 |
| 2-(2,5-Difluorophenyl)pyrrolidine HCl | F (2,5 positions) | 1.9 | 18.7 |
| 2-(3,4-Difluorophenyl)pyrrolidine HCl | F (3,4 positions) | 2.1 | 23.4 |
Key Insight: Bromine’s bulkiness enhances receptor affinity but reduces solubility compared to fluorine analogs .
Q. Q8. What safety protocols are critical when handling this compound in laboratory settings?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
